1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one
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Overview
Description
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-mercaptophenol and 3-bromopropan-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:
Molecular Targets: The amino and mercapto groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one can be compared with other similar compounds:
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the amino and mercapto groups, leading to different chemical reactivity and biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are studied for their potential as PARP-1 inhibitors and anticancer agents, highlighting the diverse applications of compounds with similar functional groups.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(4-amino-2-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2 |
InChI Key |
UGOBAGZPHASMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S)CC(=O)CBr |
Origin of Product |
United States |
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